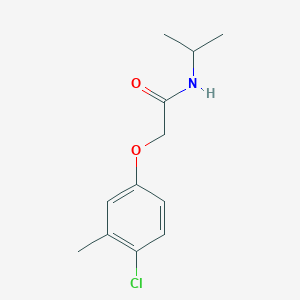![molecular formula C20H14ClN3O B5757345 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds, which have been found to have a wide range of biological activities.
作用機序
The mechanism of action of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves selective inhibition of CK2 activity. This is achieved through the binding of the compound to the ATP-binding site of the protein, which prevents the phosphorylation of downstream targets. By inhibiting CK2 activity, the compound can modulate a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several cell lines and animal models. The compound has been found to selectively inhibit CK2 activity, leading to a reduction in cell proliferation and an increase in apoptosis. Additionally, the compound has been found to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is its selectivity for CK2. This allows researchers to specifically target this protein without affecting other cellular pathways. Additionally, the compound has been found to be effective at low concentrations, which minimizes the risk of off-target effects. However, one limitation of the compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent derivatives of the compound, which may have improved selectivity and efficacy. Additionally, researchers are exploring the potential of the compound as a therapeutic agent for cancer and other diseases. Finally, there is ongoing research into the specific cellular pathways that are modulated by CK2 inhibition, which may lead to new insights into the function of this important protein.
合成法
The synthesis of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves a multi-step process that has been described in several research articles. The first step involves the synthesis of 3-(2-chloroethyl)imidazo[1,2-a]pyridine, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The purity and yield of the final product can be optimized by carefully controlling the reaction conditions, such as the temperature, reaction time, and reagent stoichiometry.
科学的研究の応用
4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been found to have several potential applications in scientific research. One of its most promising applications is as a tool for studying the function of the protein kinase CK2. This protein has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By selectively inhibiting CK2 activity, researchers can gain insights into the specific roles of this protein in various cellular pathways.
特性
IUPAC Name |
4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-9-7-14(8-10-16)20(25)22-17-5-3-4-15(12-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHPZMXTQGSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
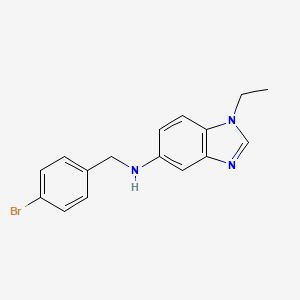
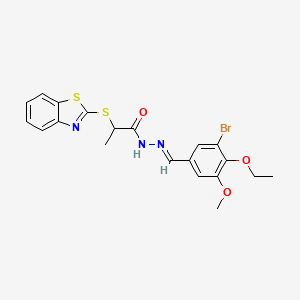
![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
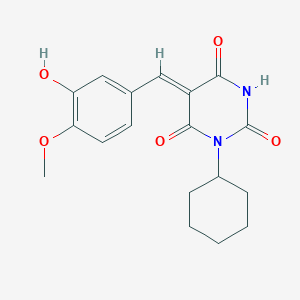
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
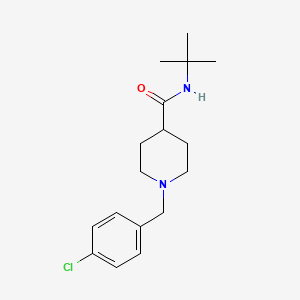
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)

